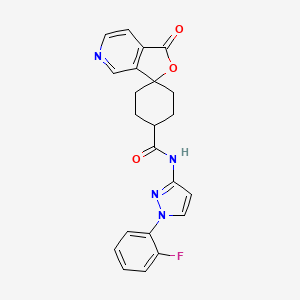

MK-0557

Description

Properties

IUPAC Name |

N-[1-(2-fluorophenyl)pyrazol-3-yl]-1'-oxospiro[cyclohexane-4,3'-furo[3,4-c]pyridine]-1-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H19FN4O3/c23-17-3-1-2-4-18(17)27-12-8-19(26-27)25-20(28)14-5-9-22(10-6-14)16-13-24-11-7-15(16)21(29)30-22/h1-4,7-8,11-14H,5-6,9-10H2,(H,25,26,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMYZIRFUCOMQRH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2(CCC1C(=O)NC3=NN(C=C3)C4=CC=CC=C4F)C5=C(C=CN=C5)C(=O)O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H19FN4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

328232-95-7, 935765-76-7 | |

| Record name | MK-0557 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0328232957 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | MK 0557 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0935765767 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | MK-0557 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12168 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | MK-0557 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HVE36P8422 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of MK-0557

For Researchers, Scientists, and Drug Development Professionals

Abstract

MK-0557 is a potent and highly selective, orally available antagonist of the Neuropeptide Y Receptor Type 5 (NPY5R). Developed by Merck & Co., it was investigated primarily for the treatment of obesity, based on the well-established role of the NPY system in the regulation of appetite and energy homeostasis. Despite demonstrating high receptor affinity and selectivity, and showing some effect in preclinical models, this compound ultimately failed to produce clinically meaningful weight loss in human trials, leading to the discontinuation of its development for this indication. This guide provides a detailed overview of the core mechanism of action of this compound, summarizing available quantitative data, outlining key experimental protocols used in its evaluation, and visualizing its place in the relevant signaling pathway.

Core Mechanism of Action

This compound functions as a competitive antagonist at the Neuropeptide Y (NPY) Y5 receptor.[1] NPY is a potent orexigenic (appetite-stimulating) peptide found in the central nervous system, particularly the hypothalamus.[2][3] It exerts its effects through a family of G-protein coupled receptors (GPCRs), with the Y1 and Y5 receptors being strongly implicated in mediating its effects on food intake.[1][4]

The primary mechanism of this compound is to bind to the NPY5R without activating it. This competitive inhibition prevents the endogenous ligand, NPY, from binding to and activating the receptor. By blocking this interaction, this compound was hypothesized to reduce the powerful appetite-stimulating signals mediated by the NPY/NPY5R pathway, thereby leading to decreased food intake and subsequent weight loss.

Signaling Pathway

The NPY5 receptor is a member of the Gi/o-protein-coupled receptor family. Upon activation by NPY, the receptor stimulates the associated heterotrimeric G-protein, leading to the inhibition of adenylyl cyclase. This, in turn, decreases the intracellular concentration of cyclic adenosine monophosphate (cAMP). By antagonizing the NPY5R, this compound blocks this signaling cascade, preventing the NPY-mediated decrease in cAMP.

Quantitative Data

This compound is characterized by its high affinity for the NPY5 receptor and its selectivity over other NPY receptor subtypes. The following tables summarize the available quantitative data.

Table 1: Receptor Binding Affinity

| Receptor Target | Species | Assay Type | Value (Ki) | Reference |

| NPY5R | Human | Radioligand Binding | 1.3 nM | [5] |

| NPY5R | - | Radioligand Binding | 1.6 nM | [5] |

| NPY1R | Human | Radioligand Binding | >10 µM | [5] |

| NPY2R | Human | Radioligand Binding | >10 µM | [5] |

| NPY4R | Human | Radioligand Binding | >10 µM | [5] |

| NPY6R | Mouse | Radioligand Binding | >10 µM | [5] |

Table 2: Clinical Efficacy (52-Week Study)

| Parameter | Placebo Group | This compound (1 mg/day) Group | p-value | Reference |

| Weight Regain after VLCD | ||||

| Mean Weight Change (kg) | +3.1 (95% CI: 2.1, 4.0) | +1.5 (95% CI: 0.5, 2.4) | 0.014 | [6] |

| Primary Weight Loss Study | ||||

| Placebo-Subtracted Weight Loss (kg) | - | ~1.1 | - | [2] |

VLCD: Very-Low-Calorie Diet

Experimental Protocols

Detailed, step-by-step protocols from the original discovery publications by Merck are not fully available in the public domain. However, based on standard methodologies and information from related publications, the key experiments can be described as follows.

In Vitro Receptor Binding Assay (Representative Protocol)

This protocol outlines a competitive radioligand binding assay to determine the affinity (Ki) of this compound for the NPY5 receptor.

-

Membrane Preparation: Cell membranes from a stable cell line (e.g., HEK293 or CHO) expressing the recombinant human NPY5R are prepared by homogenization and centrifugation.

-

Assay Components: The assay includes the prepared cell membranes, a radiolabeled NPY receptor ligand (e.g., [¹²⁵I]-Peptide YY), and varying concentrations of the unlabeled test compound (this compound).

-

Incubation: The components are incubated together in a suitable buffer (e.g., Tris-HCl with protease inhibitors) to allow binding to reach equilibrium.

-

Separation: The reaction is terminated by rapid filtration through glass fiber filters, which trap the cell membranes with bound radioligand. Unbound radioligand passes through the filter.

-

Washing: Filters are washed with ice-cold buffer to minimize non-specific binding.

-

Quantification: The amount of radioactivity trapped on the filters is quantified using a gamma counter.

-

Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The inhibition constant (Ki) is then calculated using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand.

In Vivo Efficacy in Diet-Induced Obese (DIO) Mice (Representative Protocol)

This protocol describes a common model to test the efficacy of anti-obesity compounds. This compound was shown to reduce body weight gain in DIO mice.[2]

-

Induction of Obesity: Male C57BL/6J mice, a strain susceptible to diet-induced obesity, are fed a high-fat diet (e.g., 45-60% kcal from fat) for a period of 10-12 weeks, starting at approximately 6-8 weeks of age.[7][8] A control group is maintained on a standard low-fat chow diet.

-

Group Allocation: After the diet period, mice are randomized into treatment groups (e.g., vehicle control, this compound at various doses) based on body weight to ensure even distribution.

-

Drug Administration: this compound is administered orally (e.g., via gavage) once daily for a specified treatment period (e.g., 35 days).[2] The vehicle (e.g., 0.5% methylcellulose) is administered to the control group.

-

Monitoring: Body weight and food intake are measured regularly (e.g., daily or weekly) throughout the study.

-

Terminal Procedures: At the end of the treatment period, animals are euthanized. Blood samples are collected for analysis of metabolic parameters (e.g., plasma leptin, insulin, glucose). Adipose tissue depots (e.g., epididymal, retroperitoneal) may be dissected and weighed.

-

Data Analysis: Changes in body weight, cumulative food intake, and metabolic parameters are compared between the this compound-treated groups and the vehicle-treated control group using appropriate statistical tests (e.g., ANOVA).

Human Clinical Trial Protocol (NCT00092872 / Erondu et al., 2006)

This section summarizes the protocol for the pivotal 52-week clinical trial that evaluated the efficacy of this compound.

-

Study Design: A multicenter, randomized, double-blind, placebo-controlled trial.

-

Participant Population: 1661 overweight and obese patients were enrolled.

-

Intervention:

-

Phase 1 (VLCD): All eligible patients were placed on a very-low-calorie diet (VLCD) of 800 kcal/day for 6 weeks to induce initial weight loss.[6]

-

Phase 2 (Randomization): Patients who achieved at least a 6% reduction in initial body weight were randomized to receive either 1 mg/day of this compound or a matching placebo for 52 weeks.[6]

-

Dietary Maintenance: During the 52-week treatment period, all randomized patients were instructed to follow a hypocaloric diet (300 kcal below their calculated weight maintenance requirements).[6]

-

-

Primary Endpoint: The primary endpoint was the change in body weight from randomization (post-VLCD) to the end of the 52-week treatment period.

-

Secondary Endpoints: Included measurements of blood pressure, lipid profile, insulin, leptin, waist circumference, and quality of life.[6]

-

Statistical Analysis: The primary efficacy analysis compared the mean change in body weight between the this compound and placebo groups.

Conclusion and Clinical Outcome

This compound is a well-characterized NPY5R antagonist with high affinity and selectivity. Preclinical studies demonstrated its ability to reduce body weight gain in diet-induced obese mice.[2] However, the translation of this effect to humans was disappointing. The primary clinical trials, while showing a statistically significant difference in weight management compared to placebo, concluded that the magnitude of the effect was not clinically meaningful.[2][6][9] For instance, a major 52-week study found only a modest placebo-subtracted weight loss.[2] These results suggest that sole antagonism of the NPY5R is not a sufficiently robust strategy for achieving significant weight loss in the broader obese population. The outcome of the this compound program provided valuable clinical insight into the complexity of human energy homeostasis and underscored the challenges of targeting single neuropeptide pathways for the treatment of obesity.

References

- 1. NPY receptors as potential targets for anti-obesity drug development - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Can neuropeptides treat obesity? A review of neuropeptides and their potential role in the treatment of obesity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scielo.br [scielo.br]

- 4. Regulation of appetite to treat obesity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Obesity in C57BL/6J mice fed diets differing in carbohydrate and fat but not energy content - PMC [pmc.ncbi.nlm.nih.gov]

- 6. C57BL/6J mice as a polygenic developmental model of diet‐induced obesity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Diet-Induced Obesity - C57BL/6J Mouse [productsafetylabs.com]

- 8. Reversal of diet-induced obesity and diabetes in C57BL/6J mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Neuropeptide Y Y5 Receptor

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Neuropeptide Y (NPY) Y5 receptor is a G protein-coupled receptor (GPCR) that plays a significant role in a variety of physiological processes, most notably in the regulation of food intake and energy homeostasis. As a member of the NPY receptor family, which also includes Y1, Y2, and Y4 subtypes in humans, the Y5 receptor is a key target for the development of therapeutics aimed at treating obesity and related metabolic disorders. This technical guide provides a comprehensive overview of the NPY Y5 receptor, including its molecular characteristics, signaling pathways, and the experimental protocols used for its study.

Molecular Biology and Pharmacology

The NPY Y5 receptor is encoded by the NPY5R gene and is primarily expressed in the central nervous system, with particularly high concentrations in the hypothalamus, a region of the brain critical for appetite regulation.[1] The receptor binds the endogenous ligands Neuropeptide Y (NPY), Peptide YY (PYY), and Pancreatic Polypeptide (PP) with high affinity.[1]

Data Presentation: Ligand Binding Affinities

The following tables summarize the binding affinities (Ki in nM) of various agonists and antagonists for the NPY Y5 receptor. This data is crucial for understanding the structure-activity relationships of compounds targeting this receptor.

Table 1: NPY Y5 Receptor Agonist Affinities

| Agonist | Ki (nM) | Receptor Selectivity |

| Neuropeptide Y (NPY) | ~1-10 | Y1, Y2, Y5 |

| [D-Trp32]NPY | High | Y5 selective |

| [Ala31, Aib32]NPY | High | Y5 selective[2] |

| [cPP1-7, NPY19-23, His34]hPP | High | Potent and selective Y5 agonist[2] |

| Peptide YY (PYY) | ~1-10 | Y1, Y2, Y5 |

| NPY (2-36) | Moderate | Y2/Y5 selective[1] |

| [Leu31,Pro34]pNPY | Moderate | Y1/Y4/Y5 selective[1] |

Table 2: NPY Y5 Receptor Antagonist Affinities

| Antagonist | Ki (nM) | Notes |

| CGP71683A | 1.3[3] | Competitive antagonist, low affinity for Y1 and Y2.[3] |

| MK-0557 | 1.6[3] | Highly selective, orally available.[3] |

| Velneperit (S-2367) | High | Orally active, penetrates the blood-brain barrier.[3] |

| L-152,804 | 26[3] | Orally active and selective.[3] |

| Lu AA33810 | 1.5 (rat)[3] | Selective, orally active, and brain-penetrant.[3] |

| NTNCB | 8 (human)[3] | Potent and selective.[3] |

| J-115814 | 620 | Also shows high affinity for Y1.[3] |

Signaling Pathways

The NPY Y5 receptor is coupled to inhibitory G proteins of the Gi/o family.[4] Upon agonist binding, the receptor initiates a cascade of intracellular signaling events that ultimately modulate neuronal activity and physiological responses.

Canoncial Gi/o Signaling Pathway

Activation of the NPY Y5 receptor leads to the dissociation of the Gαi/o subunit from the Gβγ dimer. The activated Gαi/o subunit directly inhibits the enzyme adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[5] This reduction in cAMP leads to decreased activity of protein kinase A (PKA).

Mitogen-Activated Protein Kinase (MAPK) / Extracellular Signal-Regulated Kinase (ERK) Pathway

The NPY Y5 receptor also signals through the MAPK/ERK pathway, which is involved in cell growth and proliferation.[4] This activation is mediated by the Gβγ subunits of the G protein, which can activate Phospholipase C (PLC). PLC activation leads to the production of diacylglycerol (DAG) and inositol trisphosphate (IP3). DAG activates Protein Kinase C (PKC), which in turn can activate the Ras-Raf-MEK-ERK cascade.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the NPY Y5 receptor.

Radioligand Binding Assay

This assay is used to determine the affinity of ligands for the NPY Y5 receptor.

Materials:

-

Cell membranes from HEK293 cells stably expressing the human NPY Y5 receptor.

-

Radioligand: [¹²⁵I]Peptide YY ([¹²⁵I]PYY) or a more Y5-selective radioligand like [¹²⁵I][cPP(1-7), NPY(19-23), Ala31, Aib32, Gln34]hPP.[6]

-

Non-labeled competitor ligands (agonists and antagonists).

-

Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM CaCl₂, 0.1% BSA, pH 7.4).

-

Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).

-

Glass fiber filters (e.g., Whatman GF/C).

-

Scintillation counter.

Procedure:

-

Prepare serial dilutions of the non-labeled competitor ligands.

-

In a 96-well plate, add binding buffer, a fixed concentration of the radioligand (typically at its Kd value), and varying concentrations of the competitor ligand.

-

Initiate the binding reaction by adding the cell membrane preparation.

-

Incubate for 2 hours at room temperature with gentle agitation.[7]

-

Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Calculate Ki values from IC50 values using the Cheng-Prusoff equation.

cAMP Accumulation Assay

This functional assay measures the ability of NPY Y5 receptor agonists to inhibit adenylyl cyclase activity.

Materials:

-

HEK293 or CHO cells stably expressing the human NPY Y5 receptor.

-

Forskolin (an adenylyl cyclase activator).

-

Test compounds (agonists).

-

cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based).

-

Cell lysis buffer.

-

Phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

Procedure:

-

Seed cells in a 96-well plate and grow to confluence.

-

Pre-treat cells with a phosphodiesterase inhibitor for 15-30 minutes.

-

Add varying concentrations of the test agonist to the cells and incubate for 10-15 minutes.

-

Stimulate the cells with a sub-maximal concentration of forskolin to induce cAMP production and incubate for a further 15-30 minutes.

-

Lyse the cells to release intracellular cAMP.

-

Measure the cAMP concentration using a commercial assay kit according to the manufacturer's instructions.

-

Plot the cAMP concentration against the log concentration of the agonist to determine the EC50 value.

References

- 1. Neuropeptide Y/Y5 Receptor Pathway Stimulates Neuroblastoma Cell Motility Through RhoA Activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. bosterbio.com [bosterbio.com]

- 4. Interactions of multiple signaling pathways in neuropeptide Y-mediated bimodal vascular smooth muscle cell growth - PMC [pmc.ncbi.nlm.nih.gov]

- 5. revvity.com [revvity.com]

- 6. Frontiers | Neuropeptide Y/Y5 Receptor Pathway Stimulates Neuroblastoma Cell Motility Through RhoA Activation [frontiersin.org]

- 7. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

MK-0557: A Selective Neuropeptide Y5 Receptor Antagonist - A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

MK-0557 is a potent and highly selective, orally active antagonist of the Neuropeptide Y (NPY) Y5 receptor.[1][2] NPY is a powerful orexigenic peptide in the central nervous system, and its effects on food intake are mediated, in part, by the Y5 receptor.[3][4] Consequently, the NPY Y5 receptor has been a significant target for the development of anti-obesity therapeutics. This technical guide provides a comprehensive overview of the preclinical pharmacological profile of this compound, including its binding affinity, selectivity, and in vivo efficacy. Detailed methodologies for key experimental procedures are also presented, along with visualizations of relevant biological pathways and experimental workflows.

Core Data Summary

Quantitative Analysis of this compound's Pharmacological Properties

The following tables summarize the key quantitative data characterizing the interaction of this compound with the NPY Y5 receptor.

Table 1: Receptor Binding Affinity of this compound

| Species | Receptor | Kᵢ (nM) |

| Human | NPY Y5 | 1.3[1] |

| Human | NPY Y5 | 1.6[1] |

| Rhesus Monkey | NPY Y5 | 0.79[2] |

| Mouse | NPY Y5 | 0.74[2] |

| Rat | NPY Y5 | 1.4[2] |

Table 2: Receptor Selectivity Profile of this compound

| Receptor | Binding Inhibition |

| Human NPY Y1 | No significant binding at 10 µM[1] |

| Human NPY Y2 | No significant binding at 10 µM[1] |

| Human NPY Y4 | No significant binding at 10 µM[1] |

| Mouse NPY Y6 | No significant binding at 10 µM[1] |

| Panel of 180 other receptors, enzymes, and ion channels | No significant activity at concentrations up to 1 µM[2] |

Table 3: In Vivo Efficacy of this compound in Animal Models

| Animal Model | Dosing | Key Findings |

| Lean mice on a high-fat diet | 30 mg/kg, p.o. | Reduced body weight gain, retroperitoneal fat pad weight, epididymal and mesenteric fat pad weights, leptin levels, and food intake.[2] |

| Diet-induced obese mice | 30 mg/kg, p.o. | Reduced body weight gain.[2] |

| Rats (Y5 agonist-induced food intake) | 1 mg/kg, p.o. (minimum effective dose) | Significantly inhibited Y5 agonist-induced food intake.[5] |

Table 4: Human Clinical Trial Data for this compound

| Study Population | Dosing | Duration | Key Findings |

| Overweight and obese patients | 1 mg/day | 52 weeks | Modest but not clinically meaningful weight loss.[6][7] |

| Obese patients on a very-low-calorie diet | 1 mg/day | 52 weeks | Statistically significant but small effect on limiting weight regain.[8] |

Signaling Pathways and Experimental Workflows

Neuropeptide Y5 Receptor Signaling Pathway

The NPY Y5 receptor is a G-protein coupled receptor (GPCR). Upon binding of its endogenous ligand, NPY, the receptor activates intracellular signaling cascades. A primary pathway involves coupling to Gαi/o proteins, which leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.

Experimental Workflow: In Vitro Characterization of this compound

The in vitro characterization of a receptor antagonist like this compound typically involves a series of assays to determine its binding affinity, selectivity, and functional antagonism.

Detailed Experimental Protocols

Radioligand Binding Assay

Objective: To determine the binding affinity (Kᵢ) of this compound for the NPY Y5 receptor.

Materials:

-

Receptor Source: Membranes from a cell line stably expressing the recombinant human NPY Y5 receptor (e.g., CHO-K1, HEK293).

-

Radioligand: [¹²⁵I]-Peptide YY ([¹²⁵I]PYY) or another suitable Y5-selective radiolabeled agonist.

-

Non-specific Binding Control: A high concentration of unlabeled NPY (e.g., 1 µM).

-

Test Compound: this compound dissolved in a suitable solvent (e.g., DMSO).

-

Assay Buffer: e.g., 25 mM HEPES, 2.5 mM CaCl₂, 1 mM MgCl₂, 0.1% BSA, pH 7.4.

-

Instrumentation: Scintillation counter, cell harvester with glass fiber filters.

Procedure:

-

Prepare a series of dilutions of this compound.

-

In a 96-well plate, combine the cell membranes, a fixed concentration of the radioligand (typically at or below its Kₔ value), and varying concentrations of this compound.

-

For total binding, omit the test compound. For non-specific binding, add the non-specific binding control.

-

Incubate the plate at a specified temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

-

Terminate the binding reaction by rapid filtration through the glass fiber filters using a cell harvester.

-

Wash the filters with ice-cold wash buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis of the competition curve.

-

Convert the IC₅₀ value to a Kᵢ value using the Cheng-Prusoff equation.

Functional Antagonism Assays

1. cAMP Accumulation Assay

Objective: To determine the functional antagonist potency (IC₅₀) of this compound by measuring its ability to reverse agonist-induced inhibition of cAMP production.

Materials:

-

Cell Line: A cell line expressing the human NPY Y5 receptor (e.g., CHO-K1).

-

Agonist: NPY or a selective Y5 receptor agonist.

-

Stimulant: Forskolin (to stimulate adenylyl cyclase and increase basal cAMP levels).

-

Test Compound: this compound.

-

cAMP Detection Kit: A commercially available kit (e.g., HTRF, ELISA).

Procedure:

-

Seed the cells in a 96-well plate and allow them to adhere.

-

Pre-incubate the cells with varying concentrations of this compound.

-

Add a fixed concentration of the NPY Y5 agonist in the presence of forskolin.

-

Incubate for a specified time to allow for changes in cAMP levels.

-

Lyse the cells and measure the intracellular cAMP concentration using the detection kit according to the manufacturer's instructions.

-

Generate a dose-response curve and calculate the IC₅₀ value for this compound's reversal of the agonist effect.

2. GTPγS Binding Assay

Objective: To measure the ability of this compound to inhibit agonist-stimulated binding of [³⁵S]GTPγS to G-proteins coupled to the NPY Y5 receptor.

Materials:

-

Receptor Source: Cell membranes expressing the NPY Y5 receptor.

-

Radioligand: [³⁵S]GTPγS.

-

Agonist: NPY or a selective Y5 receptor agonist.

-

Test Compound: this compound.

-

Assay Buffer: Containing GDP to facilitate nucleotide exchange.

Procedure:

-

Pre-incubate the cell membranes with varying concentrations of this compound.

-

Add a fixed concentration of the NPY Y5 agonist.

-

Initiate the reaction by adding [³⁵S]GTPγS.

-

Incubate to allow for the binding of the radioligand to activated G-proteins.

-

Separate bound from free [³⁵S]GTPγS by filtration.

-

Quantify the bound radioactivity.

-

Determine the IC₅₀ value for this compound's inhibition of agonist-stimulated [³⁵S]GTPγS binding.

3. Calcium Mobilization Assay

Objective: To assess the antagonist activity of this compound by measuring its effect on agonist-induced intracellular calcium mobilization in cells co-expressing the Y5 receptor and a promiscuous G-protein (e.g., Gα16 or a chimeric G-protein) that couples to the phospholipase C pathway.

Materials:

-

Cell Line: A cell line stably co-expressing the human NPY Y5 receptor and a suitable G-protein.

-

Calcium-sensitive fluorescent dye: (e.g., Fluo-4 AM, Fura-2 AM).

-

Agonist: NPY or a selective Y5 receptor agonist.

-

Test Compound: this compound.

-

Instrumentation: A fluorescence plate reader with kinetic reading capability.

Procedure:

-

Load the cells with the calcium-sensitive dye.

-

Pre-incubate the cells with varying concentrations of this compound.

-

Add a fixed concentration of the NPY Y5 agonist.

-

Immediately measure the change in fluorescence over time, which corresponds to the change in intracellular calcium concentration.

-

Determine the IC₅₀ value for this compound's inhibition of the agonist-induced calcium response.

In Vivo Rodent Feeding Study

Objective: To evaluate the effect of this compound on food intake and body weight in a rodent model of obesity.

Animal Model:

-

Diet-induced obese (DIO) mice (e.g., C57BL/6J fed a high-fat diet for an extended period).

Procedure:

-

Acclimatize the DIO mice to individual housing and the specific diet.

-

Randomly assign the mice to treatment groups (e.g., vehicle control, this compound at various doses).

-

Administer this compound or vehicle orally (p.o.) once daily. A reported effective dose is 30 mg/kg.[2]

-

Measure food intake and body weight daily at the same time.

-

At the end of the study period (e.g., 7-35 days), collect terminal blood samples for analysis of metabolic parameters (e.g., leptin, insulin).

-

Dissect and weigh various fat pads (e.g., epididymal, retroperitoneal) to assess adiposity.

-

Statistically analyze the differences in food intake, body weight change, and other metabolic parameters between the treatment groups.

Conclusion

This compound is a well-characterized, potent, and selective NPY Y5 receptor antagonist with demonstrated in vitro and in vivo activity. While it showed promise in preclinical animal models for reducing food intake and body weight, it did not translate to clinically meaningful weight loss in human trials. This technical guide provides a summary of the key pharmacological data and experimental methodologies used to characterize this compound, serving as a valuable resource for researchers in the field of obesity and metabolic disease drug discovery. The discrepancy between preclinical efficacy and clinical outcomes highlights the complexities of translating findings from animal models to human pathophysiology in the context of appetite regulation.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. caymanchem.com [caymanchem.com]

- 3. NPY receptors as potential targets for anti-obesity drug development - PMC [pmc.ncbi.nlm.nih.gov]

- 4. NPY Y1 and Y5 receptor selective antagonists as anti-obesity drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Effect of NPY5R antagonist this compound on weight regain after very-low-calorie diet-induced weight loss - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of Neuropeptide Y Receptor Y5 in Appetite Regulation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Neuropeptide Y Receptor Y5 (NPY5R), detailing its critical role in the intricate signaling pathways that govern appetite and energy homeostasis. This document synthesizes key research findings, presents quantitative data from pivotal studies, outlines detailed experimental protocols, and provides visual representations of associated signaling cascades and experimental workflows to support further research and drug development in the field of metabolic disorders.

Introduction: NPY5R in the Landscape of Appetite Control

Neuropeptide Y (NPY) is a potent 36-amino-acid neurotransmitter widely expressed in the central nervous system and is a powerful stimulant of food intake.[1] Its effects are mediated through a family of G-protein coupled receptors (GPCRs), with the Y1 and Y5 receptors being strongly implicated in the orexigenic (appetite-stimulating) actions of NPY.[2][3] The NPY5R, predominantly expressed in the hypothalamus—a key brain region for regulating hunger and energy balance—has been a focal point of research for its potential as a therapeutic target for obesity and eating disorders.[1][4]

Activation of NPY5R by NPY initiates a cascade of intracellular signaling events that ultimately lead to increased food intake and decreased energy expenditure.[2][4] However, the precise role of NPY5R is complex, with some studies in knockout mice showing unexpected phenotypes, such as late-onset obesity, suggesting the involvement of compensatory mechanisms.[5][6] Despite initial promise, clinical trials of NPY5R antagonists have yielded modest results in terms of weight loss, highlighting the intricate and redundant nature of appetite regulation.[7][8] This guide delves into the fundamental science of NPY5R to provide a deeper understanding of its function and the challenges and opportunities in targeting this receptor for therapeutic intervention.

Quantitative Data on NPY5R Modulation

The following tables summarize key quantitative findings from preclinical and clinical studies investigating the role of NPY5R in appetite regulation.

Table 1: Effect of NPY5R Antagonists on Body Weight and Food Intake in Rodent Models of Diet-Induced Obesity (DIO)

| Compound | Species/Model | Dose | Duration | Change in Body Weight | Change in Caloric Intake | Reference |

| Unnamed Y5R Antagonist | C57BL/6 Mice (MHF Diet) | 30 mg/kg, p.o. | 2 weeks | Suppressed diet-induced gain | -7.6% | [5] |

| Unnamed Y5R Antagonist | C57BL/6 Mice (MHF Diet) | 100 mg/kg, p.o. | 2 weeks | Significantly suppressed diet-induced gain | -10.0% | [5] |

| S-234462 (Insurmountable Antagonist) | DIO Mice | Not specified | 5 weeks | Significant decrease in body weight gain compared to S-2367 | Significant decrease compared to S-2367 | [9] |

| S-2367 (Surmountable Antagonist) | DIO Mice | Not specified | 5 weeks | Less effective than S-234462 | Less effective than S-234462 | [9] |

| Unnamed Y5R Antagonist | DIO Mice | 100 mg/kg | Not specified | 18% decrease in body weight | Moderate reduction | [10] |

MHF: Moderately High-Fat; p.o.: oral administration

Table 2: Effects of NPY and Analogs on Food Intake in Rats (Intracerebroventricular Administration)

| Peptide | Dose (nmol) | Food Intake (g) over 2 hours (Stimulated intake over saline controls) | Reference |

| NPY | 2.4 | ~5g | [11] |

| NPY(2-36) | 2.4 | ~5g | [11] |

| NPY(3-36) | 2.4 | ~5g | [11] |

| NPY(13-36) | up to 24 | No significant increase | [11][12] |

| [Pro34]-NPY (Y1 agonist) | 7.2 | ~2.5g (50% of NPY max effect) | [12] |

Table 3: Clinical Trial Data for the NPY5R Antagonist MK-0557

| Study Design | Patient Population | Treatment | Duration | Outcome | Reference |

| Randomized, double-blind, placebo-controlled | 1661 overweight and obese patients | 1 mg/day this compound | 52 weeks | Statistically significant but not clinically meaningful weight loss | [7] |

| Randomized, following VLCD-induced weight loss | 359 patients (BMI 30-43 kg/m ²) who lost ≥6% body weight | 1 mg/day this compound | 52 weeks | 1.6 kg less weight regain compared to placebo (p=0.014), but not clinically meaningful | [8][13] |

VLCD: Very-Low-Calorie Diet

NPY5R Signaling Pathways

NPY5R is a G-protein coupled receptor that primarily couples to the inhibitory G-protein, Gαi.[14] Activation of NPY5R by NPY initiates several downstream signaling cascades that collectively contribute to its physiological effects on appetite.

Upon NPY binding, the activated Gαi subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels and subsequently reduced protein kinase A (PKA) activity.[14] The Gβγ subunits can activate phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). DAG, in turn, activates protein kinase C (PKC), which can lead to the activation of the mitogen-activated protein kinase (MAPK) cascade, specifically ERK1/2.[15] NPY5R activation has also been shown to stimulate the RhoA pathway, which is involved in cytoskeleton remodeling.[16] These signaling events in hypothalamic neurons are believed to mediate the orexigenic effects of NPY.

Key Experimental Protocols

This section provides detailed methodologies for cornerstone experiments used to investigate the function and pharmacology of NPY5R.

In Vivo Assessment of NPY5R Function: Intracerebroventricular (ICV) Injection in Rodents

This protocol is used to directly administer NPY, its analogs, or NPY5R antagonists into the brain to study their effects on feeding behavior.

Materials:

-

Stereotaxic apparatus

-

Anesthetic (e.g., isoflurane, ketamine/xylazine)

-

Surgical drill and instruments

-

Guide cannula and dummy cannula

-

Dental cement and jeweler's screws

-

Hamilton syringe with injection needle

-

Test compound (e.g., NPY, NPY5R antagonist) dissolved in sterile artificial cerebrospinal fluid (aCSF)

Procedure:

-

Anesthesia and Surgical Preparation: Anesthetize the animal and secure it in the stereotaxic frame. Shave the scalp and sterilize the surgical area. Make a midline incision to expose the skull.[17][18]

-

Cannula Implantation: Using stereotaxic coordinates relative to bregma, drill a small hole in the skull over the target lateral ventricle.[19][20] For adult mice, typical coordinates are approximately 0.3 mm posterior to bregma, 1.0 mm lateral to the midline, and 3.0 mm ventral from the skull surface.[20]

-

Secure jeweler's screws to the skull and lower the guide cannula to the target depth. Fix the cannula in place with dental cement. Insert a dummy cannula to maintain patency.[18]

-

Recovery: Allow the animal to recover for at least one week post-surgery before commencing experiments.[18]

-

Injection: On the day of the experiment, gently restrain the conscious animal, remove the dummy cannula, and insert the injection needle connected to the Hamilton syringe.

-

Infuse the test compound solution (typically 1-5 µL) slowly over a period of 1-2 minutes.[21]

-

Behavioral Observation: Following the injection, return the animal to its home cage with pre-weighed food and water. Monitor and measure food and water intake at regular intervals (e.g., 1, 2, 4, and 24 hours).[1][11][22]

In Vitro Characterization of NPY5R Ligands: Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of test compounds for NPY5R.[23][24][25]

Materials:

-

Cell membranes prepared from cells stably expressing NPY5R (e.g., HEK293 or CHO cells)

-

Radiolabeled ligand (e.g., [¹²⁵I]-Peptide YY)

-

Unlabeled test compounds

-

Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4)

-

96-well plates

-

Glass fiber filters

-

Filtration apparatus

-

Scintillation counter

Procedure:

-

Membrane Preparation: Homogenize cells expressing NPY5R in a cold lysis buffer and centrifuge to pellet the membranes. Resuspend the pellet in fresh buffer and repeat the centrifugation. The final pellet is resuspended in a buffer containing a cryoprotectant and stored at -80°C.[26]

-

Assay Setup: In a 96-well plate, add the assay buffer, a fixed concentration of the radiolabeled ligand, and varying concentrations of the unlabeled test compound.

-

Incubation: Initiate the binding reaction by adding the cell membrane preparation to each well. Incubate the plate at a controlled temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).[26]

-

Filtration: Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester. This separates the bound from the free radioligand. Wash the filters with ice-cold wash buffer.[26]

-

Quantification: Measure the radioactivity trapped on the filters using a scintillation counter.

-

Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.[26]

Functional Assessment of NPY5R Activity: cAMP Measurement Assay

This cell-based assay measures the ability of a compound to modulate the intracellular levels of cyclic AMP (cAMP), a key second messenger in NPY5R signaling.[27][28][29]

Materials:

-

CHO-K1 or HEK293 cells stably expressing NPY5R

-

Cell culture medium and reagents

-

Forskolin (an adenylyl cyclase activator)

-

Test compounds (agonists or antagonists)

-

cAMP assay kit (e.g., ELISA-based or luminescence-based)

Procedure:

-

Cell Culture: Seed the NPY5R-expressing cells in a 96-well plate and allow them to adhere overnight.[27]

-

Compound Incubation:

-

For Antagonist Testing: Pre-incubate the cells with varying concentrations of the test antagonist for a specified time (e.g., 30 minutes).[28]

-

Stimulation: Add a fixed concentration of an NPY5R agonist (e.g., NPY) along with forskolin to all wells (except for the basal control). Forskolin is used to stimulate cAMP production, allowing for the measurement of inhibition by the Gαi-coupled NPY5R.

-

-

Incubation: Incubate the plate at 37°C for a defined period (e.g., 30 minutes).[28]

-

Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration using a commercial cAMP assay kit according to the manufacturer's instructions.

-

Data Analysis: Plot the cAMP levels against the concentration of the test compound. For agonists, calculate the EC₅₀ value (concentration for 50% of maximal response). For antagonists, calculate the IC₅₀ value (concentration for 50% inhibition of the agonist response).

Experimental and Logical Workflows

Visualizing the workflow of complex experimental procedures is crucial for planning and execution.

Conclusion and Future Directions

The Neuropeptide Y Y5 receptor remains a compelling, albeit challenging, target in the field of appetite regulation and obesity research. While initial hypotheses positioned NPY5R as a primary "feeding receptor," subsequent research has unveiled a more nuanced role, with complex interactions and compensatory mechanisms at play. The modest outcomes of clinical trials with NPY5R antagonists suggest that monotherapy targeting this receptor may be insufficient to produce robust weight loss in humans.

Future research should focus on several key areas:

-

Combinatorial Therapies: Investigating the efficacy of NPY5R antagonists in combination with other anti-obesity agents that target different pathways in the complex network of energy homeostasis.

-

Understanding Compensatory Mechanisms: Elucidating the precise neural and molecular adaptations that occur in response to chronic NPY5R blockade.

-

Receptor Heterodimerization: Exploring the potential for heterodimerization of NPY5R with other NPY receptors (e.g., Y1R, Y2R) and how this may influence signaling and pharmacological responses.[16][30]

-

Personalized Medicine: Identifying potential genetic variations in the NPY5R gene or its signaling partners that may predict an individual's response to NPY5R-targeted therapies.

By continuing to unravel the complexities of NPY5R signaling and its role in the broader context of metabolic regulation, the scientific community can pave the way for more effective therapeutic strategies to combat obesity and related disorders.

References

- 1. Neuropeptide Y (NPY)-induced feeding behavior in female rats: comparison with human NPY ([Met17]NPY), NPY analog ([norLeu4]NPY) and peptide YY - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Neuropeptide Y and Neuropeptide Y Y5 Receptor Interaction Restores Impaired Growth Potential of Aging Bone Marrow Stromal Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Neuropeptide Y Knockout Mice Reveal a Central Role of NPY in the Coordination of Bone Mass to Body Weight - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A neuropeptide Y Y5 antagonist selectively ameliorates body weight gain and associated parameters in diet-induced obese mice - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. What are NPY5R antagonists and how do they work? [synapse.patsnap.com]

- 8. Effect of NPY5R antagonist this compound on weight regain after very-low-calorie diet-induced weight loss - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. An insurmountable NPY Y5 receptor antagonist exhibits superior anti-obesity effects in high-fat diet-induced obese mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. A pair-feeding study reveals that a Y5 antagonist causes weight loss in diet-induced obese mice by modulating food intake and energy expenditure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. academic.oup.com [academic.oup.com]

- 12. Neuropeptide Y induced feeding in the rat is mediated by a novel receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Interactions of multiple signaling pathways in neuropeptide Y-mediated bimodal vascular smooth muscle cell growth - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Neuropeptide Y/Y5 Receptor Pathway Stimulates Neuroblastoma Cell Motility Through RhoA Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 17. benchchem.com [benchchem.com]

- 18. benchchem.com [benchchem.com]

- 19. Delivery of Therapeutic Agents Through Intracerebroventricular (ICV) and Intravenous (IV) Injection in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 20. alzet.com [alzet.com]

- 21. youtube.com [youtube.com]

- 22. Effect of neuropeptide Y on ingestive behaviors in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. dda.creative-bioarray.com [dda.creative-bioarray.com]

- 24. giffordbioscience.com [giffordbioscience.com]

- 25. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. giffordbioscience.com [giffordbioscience.com]

- 27. Protocol to characterize Gi/o and Gs protein-coupled receptors in transiently transfected cells using ELISA and cAMP measurements - PMC [pmc.ncbi.nlm.nih.gov]

- 28. researchgate.net [researchgate.net]

- 29. Measuring cAMP Levels and Cytotoxicity in a Single Plate Well [worldwide.promega.com]

- 30. Frontiers | Neuropeptide Y/Y5 Receptor Pathway Stimulates Neuroblastoma Cell Motility Through RhoA Activation [frontiersin.org]

The Discovery and Synthesis of MK-0557: A Selective NPY5 Receptor Antagonist

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

MK-0557, chemically known as trans-N-[1-(2-fluorophenyl)-3-pyrazolyl]-3-oxospiro[6-azaisobenzofuran-1(3H),1'-cyclohexane]-4'-carboxamide, is a potent and highly selective antagonist of the neuropeptide Y5 (NPY5) receptor. Developed as a potential therapeutic agent for obesity, this compound underwent clinical evaluation to assess its efficacy in weight management. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological characterization of this compound, including its mechanism of action, pharmacokinetic profile, and key experimental protocols. The information presented is intended to serve as a valuable resource for researchers and professionals in the fields of medicinal chemistry, pharmacology, and drug development.

Introduction

Neuropeptide Y (NPY) is a 36-amino acid neurotransmitter that plays a crucial role in regulating food intake, energy expenditure, and other physiological processes.[1] It exerts its effects through a family of G protein-coupled receptors (GPCRs), of which the NPY5 receptor subtype is believed to be a key mediator of NPY's orexigenic (appetite-stimulating) effects. Consequently, the development of selective NPY5 receptor antagonists has been a major focus of anti-obesity drug discovery programs. This compound emerged from these efforts as a promising clinical candidate.

Discovery and Biological Activity

This compound was identified as a highly selective antagonist for the human NPY5 receptor. Its binding affinity and selectivity have been characterized through extensive in vitro studies.

Binding Affinity and Selectivity

This compound exhibits a high binding affinity for the NPY5 receptor, with a reported inhibitory constant (Ki) of 1.3 nM for the human receptor and an overall Ki of 1.6 nM.[2] Importantly, it demonstrates high selectivity for the NPY5 receptor over other NPY receptor subtypes, including NPY1, NPY2, and NPY4, for which it shows no significant binding at concentrations up to 10 µM.[2]

| Receptor Subtype | Binding Affinity (Ki) |

| Human NPY5R | 1.3 nM[2] |

| Overall NPY5R | 1.6 nM[2] |

| Human NPY1R | >10 µM[2] |

| Human NPY2R | >10 µM[2] |

| Human NPY4R | >10 µM[2] |

| Table 1: Binding Affinity of this compound for NPY Receptor Subtypes |

Synthesis of this compound

The chemical synthesis of this compound involves a multi-step process culminating in the formation of the spiro[6-azaisobenzofuran-1(3H),1'-cyclohexane] core and subsequent amide coupling. While the specific, patented synthesis is proprietary, a general synthetic approach for related spiro[isobenzofuran-1(3H),4'-piperidine] derivatives has been described in the literature. This typically involves the lithiation of a suitable benzamide derivative, followed by reaction with a cyclohexanone, and subsequent cyclization and functional group manipulation to yield the desired spirocyclic core. The final step would involve the amide coupling of the spirocyclic carboxylic acid with the appropriate pyrazole amine.

Mechanism of Action and Signaling Pathway

This compound functions as a competitive antagonist at the NPY5 receptor, a Gi/o-coupled GPCR. Upon activation by its endogenous ligand NPY, the NPY5 receptor inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[3] By blocking the binding of NPY, this compound prevents this downstream signaling cascade. The antagonism of NPY5R is also linked to the modulation of other signaling pathways, including the activation of phospholipase C (PLC) and the extracellular signal-regulated kinase (ERK) 1/2 pathway.[4][5]

Figure 1: NPY5R Signaling Pathway

Preclinical Pharmacokinetics

The pharmacokinetic properties of this compound have been evaluated in preclinical animal models, such as rats and dogs, to assess its absorption, distribution, metabolism, and excretion (ADME) profile. While specific data for this compound is not publicly available, studies on other NPY5R antagonists provide insights into the expected pharmacokinetic profile. Generally, such compounds are optimized for oral bioavailability and central nervous system penetration to effectively target hypothalamic NPY5 receptors involved in appetite regulation.

| Species | Route | Tmax (h) | Cmax (ng/mL) | AUC (ng·h/mL) | t1/2 (h) | Bioavailability (%) |

| Rat | Oral | Data not available | Data not available | Data not available | Data not available | Data not available |

| Dog | Oral | Data not available | Data not available | Data not available | Data not available | Data not available |

| Table 2: Preclinical Pharmacokinetic Parameters of this compound (Illustrative) |

Clinical Trials

This compound progressed to clinical trials to evaluate its safety and efficacy as a treatment for obesity. In a notable study, the effect of this compound on weight regain after a very-low-calorie diet (VLCD) was investigated.

Study on Weight Regain

A randomized, double-blind, placebo-controlled trial assessed the ability of this compound to prevent weight regain in obese individuals who had lost weight through a VLCD.[6] While a statistically significant difference in weight regain was observed between the this compound and placebo groups, the magnitude of the effect was considered small and not clinically meaningful.[6]

| Treatment Group | Mean Weight Change from End of VLCD to Week 52 (kg) | 95% Confidence Interval | p-value (vs. Placebo) |

| Placebo | +3.1[6] | (2.1, 4.0)[6] | - |

| This compound (1 mg/day) | +1.5[6] | (0.5, 2.4)[6] | 0.014[6] |

| Table 3: Clinical Trial Results for this compound on Weight Regain |

Experimental Protocols

NPY5 Receptor Radioligand Binding Assay

This protocol describes a standard method for determining the binding affinity of a test compound for the NPY5 receptor using a competitive radioligand binding assay.

Materials:

-

Cell membranes expressing the human NPY5 receptor.

-

Radioligand (e.g., [¹²⁵I]-PYY).

-

Test compound (this compound).

-

Non-specific binding control (e.g., high concentration of unlabeled NPY).

-

Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM CaCl₂, 0.1% BSA, pH 7.4).

-

Glass fiber filters.

-

Scintillation counter.

Procedure:

-

Prepare serial dilutions of the test compound.

-

In a 96-well plate, add the assay buffer, radioligand, and either the test compound, buffer (for total binding), or non-specific binding control.

-

Initiate the binding reaction by adding the cell membrane preparation to each well.

-

Incubate the plate at room temperature for a specified time to reach equilibrium.

-

Terminate the reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.

-

Wash the filters with ice-cold wash buffer.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Calculate the specific binding and determine the IC₅₀ value of the test compound.

-

Calculate the Ki value using the Cheng-Prusoff equation.

Figure 2: Radioligand Binding Assay Workflow

Conclusion

This compound is a potent and selective NPY5 receptor antagonist that was extensively studied as a potential anti-obesity therapeutic. While it demonstrated a statistically significant effect in reducing weight regain in a clinical trial, the magnitude of this effect was not deemed clinically meaningful, which ultimately led to the discontinuation of its development for this indication. Nevertheless, the discovery and investigation of this compound have provided valuable insights into the role of the NPY5 receptor in energy homeostasis and have contributed to the broader understanding of GPCR-targeted drug discovery. The detailed information on its synthesis, biological activity, and experimental characterization presented in this guide serves as a comprehensive resource for the scientific community. Furthermore, the potential for repurposing NPY5R antagonists like this compound for other indications, such as cancer, is an area of ongoing research.[1]

References

- 1. EP2262499B1 - this compound for use in the treatment of cancer - Google Patents [patents.google.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Interaction of neuropeptide Y and corticotropin-releasing factor signaling pathways in AR-5 amygdalar cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Interactions of multiple signaling pathways in neuropeptide Y-mediated bimodal vascular smooth muscle cell growth - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Neuropeptide Y receptor mediates activation of ERK1/2 via transactivation of the IGF receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Effect of NPY5R antagonist this compound on weight regain after very-low-calorie diet-induced weight loss - PubMed [pubmed.ncbi.nlm.nih.gov]

MK-0557: A Technical Guide for Research in Obesity and Metabolic Disorders

For Researchers, Scientists, and Drug Development Professionals

Abstract

MK-0557 is a selective, orally bioavailable antagonist of the Neuropeptide Y (NPY) Y5 receptor that was investigated as a potential therapeutic agent for obesity. The rationale for its development was based on the known role of the NPY system, particularly the Y5 receptor, in the regulation of food intake and energy homeostasis. Despite a strong preclinical hypothesis, clinical trials in humans did not demonstrate a clinically meaningful effect on weight loss, leading to the discontinuation of its development for this indication. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, a summary of key clinical trial data, and detailed experimental methodologies, to support further research in the field of obesity and metabolic disorders.

Introduction

Obesity remains a global health crisis, driving a significant burden of metabolic disorders such as type 2 diabetes, cardiovascular disease, and non-alcoholic fatty liver disease. The central nervous system, particularly the hypothalamus, plays a crucial role in regulating energy balance. Neuropeptide Y (NPY) is one of the most potent orexigenic peptides in the hypothalamus, exerting its effects through a family of G protein-coupled receptors (GPCRs), including Y1, Y2, Y4, and Y5. The NPY5 receptor subtype has been a particular focus of interest for anti-obesity drug development due to its specific involvement in mediating the food intake-stimulatory effects of NPY.

This compound was developed as a highly selective antagonist for the NPY5 receptor. Preclinical studies in animal models of obesity showed promise, suggesting that blocking this receptor could lead to reduced food intake and body weight. However, this initial promise did not translate into significant efficacy in human clinical trials. This guide aims to provide a detailed technical resource for researchers interested in the NPY5 receptor pathway and the lessons learned from the clinical development of this compound.

Mechanism of Action: The NPY5 Receptor Signaling Pathway

This compound functions as a competitive antagonist at the Neuropeptide Y Y5 receptor. The NPY5 receptor is a G protein-coupled receptor (GPCR) primarily coupled to Gαi/o proteins. Upon binding of its endogenous ligand, NPY, the receptor initiates a downstream signaling cascade that ultimately promotes food intake. By blocking this interaction, this compound was hypothesized to reduce the orexigenic drive.

The signaling pathway of the NPY5 receptor is complex and involves multiple downstream effectors. Based on in vitro studies, activation of the NPY5 receptor leads to:

-

Inhibition of Adenylyl Cyclase: Through the Gαi subunit, the receptor inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.

-

Activation of Mitogen-Activated Protein Kinase (MAPK) Pathway: The βγ subunits of the G protein can activate the MAPK/ERK pathway (Extracellular signal-regulated kinase).

-

Activation of RhoA: The NPY5 receptor has also been shown to activate the small GTPase RhoA, which is involved in cytoskeleton rearrangement and cell migration.

The following diagram illustrates the proposed signaling pathway of the NPY5 receptor and the inhibitory action of this compound.

Summary of Clinical Efficacy Data

Clinical development of this compound for obesity was terminated after Phase II trials failed to demonstrate clinically significant weight loss. The results from two key studies are summarized below.

52-Week Monotherapy Trial

A randomized, double-blind, placebo-controlled study evaluated the efficacy and safety of this compound over 52 weeks in a large cohort of overweight and obese individuals.

Table 1: Efficacy Results of the 52-Week this compound Monotherapy Trial

| Parameter | Placebo | This compound | Difference (95% CI) | p-value |

| Number of Patients | ~830 | ~831 | - | - |

| Mean Weight Loss (kg) | - | - | 1.1 | <0.05 |

Note: Specific mean weight loss values for each group were not detailed in the available public information, but the placebo-subtracted weight loss was reported as 1.1 kg.

Weight Regain Prevention Trial

This study assessed the ability of this compound to prevent weight regain after a period of significant weight loss induced by a very-low-calorie diet (VLCD).

Table 2: Efficacy Results of the this compound Weight Regain Prevention Trial

| Parameter | Placebo | This compound (1 mg/day) | Difference | p-value |

| Number of Randomized Patients | ~180 | ~179 | - | - |

| Mean Weight Regain at Week 52 (kg) | 3.1 | 1.5 | 1.6 | 0.014 |

| Change in Waist Circumference | Not Significantly Different | Not Significantly Different | - | NS |

| Change in Blood Pressure | Not Significantly Different | Not Significantly Different | - | NS |

| Change in Lipid Profile | Not Significantly Different | Not Significantly Different | - | NS |

While a statistically significant difference in weight regain was observed, the magnitude of the effect (1.6 kg over one year) was not considered clinically meaningful.

Experimental Protocols

Detailed experimental protocols for the aforementioned clinical trials are crucial for the interpretation of the results and for designing future studies. The following provides a reconstruction of the probable methodologies based on the published abstracts.

52-Week Monotherapy Trial

-

Study Design: A multicenter, randomized, double-blind, placebo-controlled, parallel-group study.

-

Participant Population: Overweight and obese individuals (inclusion/exclusion criteria likely based on BMI, age, and health status). A total of 1661 patients were enrolled.

-

Intervention: Participants were randomized to receive either this compound (dose not specified in available abstracts) or a matching placebo once daily for 52 weeks.

-

Primary Endpoint: Change in body weight from baseline to week 52.

-

Secondary Endpoints: Likely included changes in waist circumference, lipid profiles, blood pressure, and safety and tolerability assessments.

-

Data Analysis: An intent-to-treat analysis was likely performed, comparing the mean change in body weight between the two groups using appropriate statistical models (e.g., ANCOVA).

Weight Regain Prevention Trial

-

Study Design: A multicenter, randomized, double-blind, placebo-controlled study with an initial open-label weight loss phase.

-

Participant Population: 502 obese patients (BMI 30-43 kg/m ²) aged 18-65 years were initially enrolled.

-

Phase 1: Weight Loss Induction (6 weeks): All participants were placed on a very-low-calorie diet (VLCD; 800 kcal/day).

-

Inclusion for Randomization: Patients who achieved at least a 6% reduction in their initial body weight were eligible for the randomized phase (n=359).

-

Phase 2: Randomized Treatment (52 weeks): Eligible participants were randomized to receive either this compound (1 mg/day) or a matching placebo. All patients were also counseled to follow a hypocaloric diet (300 kcal deficit).

-

Primary Endpoint: Change in body weight from the end of the VLCD phase to the end of the 52-week treatment period.

-

Secondary Endpoints: Changes in waist circumference, blood pressure, lipid profile, and other metabolic parameters.

-

Data Analysis: The primary endpoint was likely analyzed using a mixed-effects model for repeated measures (MMRM) or an analysis of covariance (ANCOVA) to compare the treatment groups.

Safety and Tolerability

The available information suggests that this compound was generally well-tolerated in clinical trials. No significant differences in adverse events between the this compound and placebo groups were highlighted in the published abstracts. However, a detailed safety profile, including the incidence of specific adverse events, is not publicly available. For a comprehensive understanding, researchers would need to consult the full clinical study reports if they become accessible.

Conclusion and Future Directions

The development of this compound as a selective NPY5 receptor antagonist for obesity highlights the challenge of translating preclinical findings in energy homeostasis to effective human therapeutics. While the compound was unsuccessful in demonstrating clinically meaningful weight loss, the research conducted provides valuable insights into the role of the NPY5 receptor in human physiology.

Future research could explore several avenues:

-

Subgroup Analysis: A retrospective analysis of the clinical trial data, if available, could identify if there are specific patient populations that may have responded more favorably to NPY5 receptor antagonism.

-

Combination Therapies: Investigating the potential synergistic effects of NPY5 receptor antagonists with other anti-obesity medications that have different mechanisms of action could be a viable strategy.

-

Broader Metabolic Effects: The role of the NPY5 receptor extends beyond appetite regulation. Further investigation into its involvement in other metabolic processes, such as glucose metabolism and lipid handling, could uncover alternative therapeutic applications.

This technical guide serves as a foundational resource for scientists and researchers continuing to explore the complexities of the NPY system and its potential as a target for treating obesity and related metabolic disorders. The data from the this compound trials, though disappointing from a drug development perspective, remain a valuable contribution to our understanding of human energy regulation.

In Vitro Characterization of MK-0557: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

MK-0557 is a potent and highly selective antagonist of the Neuropeptide Y Receptor Type 5 (NPY5R), a G-protein coupled receptor implicated in the regulation of energy homeostasis.[1][2] This document provides an in-depth technical overview of the in vitro characterization of this compound, detailing its binding affinity, functional activity, and the underlying signaling pathways. The information presented herein is intended to serve as a comprehensive resource for researchers in the fields of pharmacology and drug development.

Core Properties of this compound

This compound exhibits high affinity and selectivity for the human NPY5 receptor. In vitro studies have consistently demonstrated its potent antagonism at this target.

Binding Affinity

The binding affinity of this compound to the NPY5 receptor has been determined through radioligand binding assays. These experiments typically involve the use of cell membranes expressing the recombinant human NPY5 receptor and a radiolabeled ligand, such as [¹²⁵I]-Peptide YY (PYY), which binds to the receptor with high affinity.[1] The ability of this compound to displace the radioligand is measured, and the inhibition constant (Ki) is calculated.

| Parameter | Value | Receptor | Species |

| Ki | 1.3 nM | NPY5R | Human |

| Ki | 1.6 nM | NPY5R | Not Specified |

Table 1: Binding Affinity of this compound.[1][2]

This compound demonstrates remarkable selectivity for the NPY5 receptor over other NPY receptor subtypes. At a concentration of 10 μM, no significant binding to human NPY1R, NPY2R, NPY4R, or mouse NPY6R has been observed.[1]

Experimental Protocols

Radioligand Binding Assay (Competitive)

This protocol outlines a general procedure for determining the binding affinity of a test compound like this compound to the NPY5 receptor.

1. Membrane Preparation:

-

Cell lines stably or transiently expressing the human NPY5 receptor (e.g., HEK293, CHO cells) are cultured and harvested.

-

Cells are lysed, and the cell membranes are isolated by centrifugation.

-

The protein concentration of the membrane preparation is determined using a standard protein assay (e.g., BCA assay).

2. Assay Procedure:

-

The assay is typically performed in a 96-well plate format.

-

To each well, the following are added in a suitable assay buffer (e.g., Tris-HCl with MgCl₂):

-

A fixed concentration of a suitable radioligand (e.g., [¹²⁵I]-PYY).

-

A range of concentrations of the unlabeled test compound (this compound).

-

The prepared cell membranes.

-

-

Non-specific binding is determined in the presence of a high concentration of a non-radiolabeled NPY5R agonist or antagonist.

-

The plate is incubated to allow the binding to reach equilibrium.

3. Filtration and Detection:

-

The incubation is terminated by rapid filtration through a glass fiber filter plate, which traps the membranes with the bound radioligand.

-

The filters are washed with ice-cold buffer to remove unbound radioligand.

-

The radioactivity retained on the filters is measured using a scintillation counter.

4. Data Analysis:

-

The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis.

-

The inhibition constant (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation.

Functional Assay: cAMP Accumulation

As an antagonist, this compound is expected to block the downstream signaling initiated by NPY5R activation. The NPY5 receptor is known to couple to the inhibitory G-protein (Gi/o), which leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[3] A cAMP assay can therefore be used to determine the functional potency of this compound.

1. Cell Culture and Plating:

-

Cells expressing the human NPY5 receptor are seeded into 96-well plates and grown to a suitable confluency.

2. Assay Procedure:

-

The cell culture medium is replaced with a stimulation buffer containing a phosphodiesterase inhibitor (to prevent cAMP degradation).

-

The cells are pre-incubated with varying concentrations of this compound.

-

Adenylyl cyclase is then stimulated with a known activator, such as forskolin, in the presence of an NPY5R agonist (e.g., NPY). The agonist will normally inhibit the forskolin-induced cAMP production.

-

The plate is incubated for a defined period to allow for cAMP accumulation.

3. Detection:

-

The reaction is stopped, and the cells are lysed.

-

The intracellular cAMP concentration is measured using a commercially available kit, typically based on methods like ELISA, HTRF®, or LANCE®.

4. Data Analysis:

-

The ability of this compound to reverse the agonist-induced inhibition of cAMP production is quantified.

-

The concentration of this compound that produces 50% of the maximal response (EC50 or IC50) is determined by fitting the data to a dose-response curve.

NPY5 Receptor Signaling Pathways

The antagonism of the NPY5 receptor by this compound blocks the physiological effects of NPY and other endogenous ligands. The primary signaling pathway involves the inhibition of the adenylyl cyclase/cAMP cascade. However, other signaling pathways have also been implicated in NPY5R function.

Gi/o-Mediated Inhibition of Adenylyl Cyclase

Upon binding of an agonist like NPY, the NPY5 receptor undergoes a conformational change, leading to the activation of the associated Gi/o protein. The activated Gαi/o subunit inhibits adenylyl cyclase, reducing the conversion of ATP to cAMP. This decrease in cAMP levels leads to reduced activity of Protein Kinase A (PKA) and subsequent downstream cellular responses. This compound, by blocking the receptor, prevents this cascade.

RhoA Activation Pathway

Recent studies have also linked NPY5R activation to the stimulation of the RhoA signaling pathway, which is involved in cytoskeleton remodeling and cell migration.[4][5][6] This pathway appears to be distinct from the canonical Gi/o-cAMP pathway. The activation of NPY5R can lead to the activation of the small GTPase RhoA, which in turn influences cellular processes such as cell motility. As an antagonist, this compound would be expected to inhibit this NPY-induced RhoA activation.

Conclusion

The in vitro characterization of this compound reveals it to be a highly potent and selective antagonist of the NPY5 receptor. Its ability to block the downstream signaling cascades initiated by NPY5R activation, including the inhibition of cAMP production and potentially the activation of RhoA, underscores its utility as a pharmacological tool for investigating the physiological roles of the NPY5 receptor. The methodologies and data presented in this guide provide a foundational understanding for further research and development involving this compound.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. cdnsciencepub.com [cdnsciencepub.com]

- 4. Neuropeptide Y/Y5 Receptor Pathway Stimulates Neuroblastoma Cell Motility Through RhoA Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Neuropeptide Y/Y5 Receptor Pathway Stimulates Neuroblastoma Cell Motility Through RhoA Activation [frontiersin.org]

- 6. Neuropeptide Y/Y5 Receptor Pathway Stimulates Neuroblastoma Cell Motility Through RhoA Activation - PubMed [pubmed.ncbi.nlm.nih.gov]

Preclinical Profile of MK-0557: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

MK-0557 is a selective antagonist of the Neuropeptide Y (NPY) Y5 receptor, a G-protein coupled receptor implicated in the regulation of energy homeostasis. The NPY system, particularly the Y5 receptor subtype, has been a focal point for the development of anti-obesity therapeutics due to its role in stimulating food intake. This technical guide provides a comprehensive overview of the preclinical studies of this compound in various animal models, detailing its mechanism of action, efficacy, and pharmacokinetic profile. The information is presented to facilitate further research and drug development efforts in the field of metabolic diseases.

Mechanism of Action: NPY Y5 Receptor Antagonism

This compound exerts its pharmacological effects by selectively blocking the NPY Y5 receptor. This receptor is primarily coupled to Gi/o proteins. Upon activation by its endogenous ligand, NPY, the Y5 receptor initiates a signaling cascade that includes the inhibition of adenylyl cyclase, leading to decreased intracellular cyclic AMP (cAMP) levels.[1] Furthermore, Y5 receptor activation has been shown to stimulate the mitogen-activated protein kinase/extracellular signal-regulated kinase (MAPK/ERK) pathway and the RhoA signaling pathway, which are involved in cell proliferation and motility.[2][3][4] By antagonizing this receptor, this compound is designed to counter the orexigenic (appetite-stimulating) effects of NPY.

NPY Y5 Receptor Signaling Pathway

Preclinical Efficacy in Animal Models of Obesity

This compound has been evaluated in diet-induced obesity (DIO) animal models, primarily in C57BL/6 mice. This strain of mice is known for its susceptibility to developing obesity and metabolic syndrome when fed a high-fat diet, making it a relevant model for studying anti-obesity compounds.[5][6]

Experimental Protocol: Diet-Induced Obesity in C57BL/6 Mice

A generalized experimental workflow for evaluating anti-obesity compounds in a DIO mouse model is outlined below.

Methodology Details:

-

Animal Model: Male C57BL/6 mice, typically 6-8 weeks of age at the start of the study.[6]

-

Housing: Mice are individually housed in a temperature and humidity-controlled environment with a 12-hour light/dark cycle.[6]

-

Diet: A high-fat diet (HFD) with 45-60% of kilocalories derived from fat is provided ad libitum to induce obesity over a period of 10 to 16 weeks. A control group is typically fed a standard low-fat chow.[5][6]

-

Treatment: Once obesity is established, mice are randomized into treatment groups. This compound is administered, often orally, at various doses. A vehicle control group receives the same formulation without the active compound.

-

Measurements: Key parameters are monitored throughout the study, including:

-

Body weight (weekly)

-

Food and water intake (daily or weekly)

-